Lipophilicity (XLogP3) Benchmarking: Adamantan-1-yl(phenyl)methanamine vs. Amantadine, Memantine, and Rimantadine
Adamantan-1-yl(phenyl)methanamine exhibits an XLogP3-AA of 3.7, which is substantially higher than amantadine (2.4), memantine (3.5), and rimantadine (3.6) [1]. This increased lipophilicity is attributable to the addition of a phenyl ring to the adamantane scaffold, enhancing its partition coefficient and potential for membrane permeation.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Amantadine: 2.4; Memantine: 3.5; Rimantadine: 3.6 |
| Quantified Difference | Δ = +1.3 to +0.1 log units |
| Conditions | Computed values from PubChem (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity correlates with improved blood-brain barrier penetration and altered distribution kinetics, making this compound a superior starting point for CNS-targeted drug discovery or for applications requiring enhanced lipid solubility.
- [1] PubChem. (2025). Adamantan-1-yl(phenyl)methanamine. XLogP3-AA: 3.7. PubChem CID 4912940. Comparative XLogP3 values: Amantadine (CID 2130) 2.4; Memantine (CID 4054) 3.5; Rimantadine (CID 5071) 3.6. View Source
